molecular formula C15H11ClN2O2 B8772276 benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B8772276
M. Wt: 286.71 g/mol
InChI Key: FVVQJXYNITYSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C15H11ClN2O2 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C15H11ClN2O2/c16-13-11-6-7-17-14(11)18-8-12(13)15(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

FVVQJXYNITYSGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=C3C(=C2Cl)C=CN3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a reaction solution of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (2.26 g) in tetrahydrofuran (16 ml) was added sec-butyllithium (14.6 ml) dropwise in nitrogen atmosphere at −78° C. After the mixture was stirred at the same temperature for 30 minutes, a solution of benzyl chloroformate (2.1 ml) in tetrahydrofuran (16 ml) was added dropwise to the reaction mixture at −78° C. Furthermore, the reaction solution was stirred at −78° C. for 15 minutes, neutralized with saturated aqueous ammonium chloride (12 ml), and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, and evaporated under reduced pressure. The residue was dissolved in tetrahydrofuran (17 ml), 1M tetrabutylammonium fluoride/tetrahydrofuran solution (16.9 ml) was added, and the mixture was stirred at ambient temperature for 3 hours. To the reaction solution were added ethyl acetate and water, the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate) to obtain benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (690 mg).
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-Carboxylic acid (343 mg) in N,N-dimethylformamide (4 ml) was added phenylmethanol (375 μl) 4-dimethylaminopyridine (428 mg) and N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (676 mg). After stirring at ambient temperature for 3 days, the reaction mixture was poured into water, and extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4 and evaporated in vacuo. The residue was purified by column chromatography on silica gel with chloroform to give benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (200 mg) as a yellow powder.
Quantity
343 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
375 μL
Type
reactant
Reaction Step Two
Quantity
676 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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